1,3-Bis[(phenylamino)methyl]imidazolidin-2-one
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Overview
Description
1,3-Bis[(phenylamino)methyl]imidazolidin-2-one is a heterocyclic compound that features an imidazolidin-2-one core with two phenylamino groups attached to the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(phenylamino)methyl]imidazolidin-2-one typically involves the reaction of 1,2-diamines with carbonyl compounds. One common method is the reaction of N-phenylmethanamine with glyoxal in the presence of a base such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic methods and continuous flow processes can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(phenylamino)methyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylamino groups or the imidazolidin-2-one core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazolidin-2-one derivatives.
Scientific Research Applications
1,3-Bis[(phenylamino)methyl]imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Bis[(phenylamino)methyl]imidazolidin-2-one involves its interaction with molecular targets through its phenylamino groups and imidazolidin-2-one core. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-one: The parent compound without the phenylamino groups.
Benzimidazolidin-2-one: A similar compound with a benzene ring fused to the imidazolidin-2-one core.
Hydantoin: A related compound with a similar imidazolidin-2-one core but different substituents.
Uniqueness
1,3-Bis[(phenylamino)methyl]imidazolidin-2-one is unique due to the presence of two phenylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C17H20N4O |
---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
1,3-bis(anilinomethyl)imidazolidin-2-one |
InChI |
InChI=1S/C17H20N4O/c22-17-20(13-18-15-7-3-1-4-8-15)11-12-21(17)14-19-16-9-5-2-6-10-16/h1-10,18-19H,11-14H2 |
InChI Key |
NNOUXLXNXHEQNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1CNC2=CC=CC=C2)CNC3=CC=CC=C3 |
Origin of Product |
United States |
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